5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol
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Overview
Description
5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic and methoxy derivatives.
Scientific Research Applications
5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol involves its ability to form hydrogen bonds and coordinate with metal ions. The compound can interact with various molecular targets, including enzymes and receptors, through its phenolic and imine groups. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural features.
(E)-2-{[(4-hydroxyphenyl)imino]methyl}phenol: A closely related compound with similar chemical properties.
Uniqueness
5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol is unique due to the presence of both hydroxyl and methoxy groups, which enhance its solubility and reactivity. The specific arrangement of these functional groups also allows for unique interactions with metal ions and biological molecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-[(4-hydroxyphenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-14-7-2-10(8-13(14)17)9-15-11-3-5-12(16)6-4-11/h2-9,16-17H,1H3 |
InChI Key |
XVGMUPQFDSWEHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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